Lysyl-phenylalanyl-lysine
Description
Lysyl-phenylalanyl-lysine is a compound that involves the amino acids lysine and phenylalanine. Lysine is an essential amino acid that plays several roles in humans, most importantly proteinogenesis . Phenylalanine is another essential amino acid that plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes .
Synthesis Analysis
Lysine can be synthesized via de novo synthesis in plants and microorganisms. While plants and bacteria rely on variations of the meso-diaminopimelate pathway for lysine biosynthesis, fungi exclusively use the α-aminoadipate pathway . The synthesis of these amino acids contributes to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound involves the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 86 bond(s) . Lysine is a flexible protein with an average molecular weight of around 46 kDa .Chemical Reactions Analysis
Lysine can undergo various reactions including acylation, nucleophilic substitution reactions, and reactions with aldehydes to form imines (Schiff bases), which can be reduced to form a secondary amine .Physical and Chemical Properties Analysis
Lysine is a base, as are arginine and histidine. The ε-amino group often participates in hydrogen bonding and as a general base in catalysis . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFEHCPMBRNFD-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203439 | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-87-0 | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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